molecular formula C22H25FN4O3 B579912 2-Desmethyl Paliperidone CAS No. 1268058-08-7

2-Desmethyl Paliperidone

Cat. No.: B579912
CAS No.: 1268058-08-7
M. Wt: 412.465
InChI Key: CSQXUYGPAMNXJT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Desmethyl Paliperidone, also known as Paliperidone, is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders . It is the primary active metabolite of risperidone . The compound’s primary targets are central dopamine Type 2 (D2) receptors and serotonin Type 2 (5HT2A) receptors . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .

Mode of Action

The exact mechanism of action of this compound is unknown, but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that the drug binds to these receptors and blocks their activity, thereby modulating the levels of dopamine and serotonin in the brain.

Biochemical Pathways

The biochemical pathways affected by this compound involve the dopaminergic and serotonergic systems in the brain . By blocking D2 and 5HT2A receptors, the drug can alter the signaling pathways associated with these receptors, leading to changes in neurotransmitter levels and neuronal activity . This can result in the alleviation of symptoms associated with schizophrenia and other related disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is slowly released and absorbed into the bloodstream . It is distributed throughout the body with an apparent volume of distribution of 487 L for oral administration and 391 L for monthly intramuscular injection . The drug is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . About 80% of the drug is excreted in the urine, with 59% as unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in neuronal firing, regulation of mitochondrial function, and movement . By blocking D2 and 5HT2A receptors, the drug can modulate neuronal activity and neurotransmitter levels in the brain, leading to changes in behavior and cognition . This can result in the reduction of symptoms associated with schizophrenia and other related disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a hydroxyl group in the Paliperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone . This contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation . These differences can be reflected in synaptic plasticity and neuronal firing, and have been implicated in the mechanisms of mitochondrial function and movement .

Safety and Hazards

Paliperidone has been shown to have side effects such as prolactin elevation, weight gain, and extrapyramidal symptoms . It’s not approved for use in older adults with dementia-related psychosis .

Future Directions

There is a need for evidence-based guidance on restarting antidepressant and antipsychotic medication after intentional overdoses . Also, the FDA has approved long-acting atypical antipsychotic INVEGA HAFYERA™ (6-month paliperidone palmitate), the first-and-only twice-yearly injectable for the treatment of schizophrenia .

Biochemical Analysis

Biochemical Properties

2-Desmethyl Paliperidone, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone has been shown to have a high affinity for dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions play a crucial role in its therapeutic activity in schizophrenia and related disorders .

Cellular Effects

The effects of this compound on cellular processes are expected to be similar to those of Paliperidone. Paliperidone has been shown to affect neuronal firing, regulation of mitochondrial function, and movement . It also influences cell function by affecting the expression levels and phosphorylation of complex I and V proteins in synaptoneurosomal preparations of rat prefrontal cortex .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is thought to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It also affects mitochondrial movement, protein expression, and phosphorylation .

Temporal Effects in Laboratory Settings

Studies on Paliperidone have shown that it exhibits notable metabolic side-effects that are dose-dependent . These effects are reflected in synaptic plasticity and neuronal firing and have only recently been implicated in the mechanisms of mitochondrial function and movement .

Dosage Effects in Animal Models

Studies on Paliperidone have shown that it exhibits neuroprotective effects in LPS-induced animal models of Alzheimer’s disease

Metabolic Pathways

Paliperidone is known to undergo four metabolic pathways, each accounting for up to a maximum of 6.5% of the biotransformation of the total dose . These pathways include oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .

Transport and Distribution

It is known that drug transporters play a significant role in the pharmacokinetics of drugs, affecting their absorption, distribution, metabolism, and excretion .

Subcellular Localization

Understanding the subcellular localization of a drug is crucial as it can aid in identifying drug targets and understanding diseases linked to aberrant subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desmethyl Paliperidone involves multiple steps, starting from the precursor compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 2-Desmethyl Paliperidone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modifications at the hydroxyl or fluorine positions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Desmethyl Paliperidone involves the reduction of Paliperidone to its corresponding alcohol, followed by the removal of the N-methyl group from the alcohol using a suitable reagent.", "Starting Materials": [ "Paliperidone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Paliperidone is dissolved in methanol and sodium borohydride is added to the solution under stirring. The reaction mixture is allowed to stir for several hours at room temperature to complete the reduction of Paliperidone to its corresponding alcohol.", "The resulting alcohol is then treated with hydrochloric acid to protonate the nitrogen atom. This is followed by the addition of sodium hydroxide to the reaction mixture to deprotonate the hydroxyl group and remove the N-methyl group.", "The final product, 2-Desmethyl Paliperidone, is obtained by filtration and purification of the reaction mixture." ] }

CAS No.

1268058-08-7

Molecular Formula

C22H25FN4O3

Molecular Weight

412.465

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2

InChI Key

CSQXUYGPAMNXJT-UHFFFAOYSA-N

SMILES

C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Origin of Product

United States

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